[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine

Lipophilicity Drug-likeness Permeability

[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine (CAS 1247807-01-7) is a substituted benzylamine building block with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol. It is commercially supplied at a standard purity of 95%.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1247807-01-7
Cat. No. B1469027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
CAS1247807-01-7
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)OCCCOC
InChIInChI=1S/C12H19NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3
InChIKeyKQYSJHFLFARYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine (CAS 1247807-01-7)


[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine (CAS 1247807-01-7) is a substituted benzylamine building block with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol. It is commercially supplied at a standard purity of 95% . The compound features a primary aminomethyl group at the 1-position, a 3-methoxypropoxy chain at the 2-position, and a methyl substituent at the 4-position of the phenyl ring. This substitution pattern creates a versatile small-molecule scaffold for medicinal chemistry and library synthesis .

Why Generic Benzylamine Analogs Cannot Substitute [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine in Research Applications


Simple benzylamine derivatives such as 4-methylbenzylamine lack the 2-(3-methoxypropoxy) substituent that adjusts the lipophilicity and hydrogen-bonding capacity of the molecule. This alteration changes logD, permeability, and metabolic stability [1]. Replacement with unsubstituted or differently substituted analogs can lead to divergent ADME profiles and synthetic outcomes, making direct interchange unreliable without quantitative justification.

Quantitative Differentiation Evidence for [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine Against Closest Analogs


Lipophilicity (logP) of [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine vs 4-Methylbenzylamine

The target compound exhibits a measured logP of 1.785, while the parent 4-methylbenzylamine (CAS 104-84-7) has a reported XlogP of 1.0 [1][2]. This 0.785 log unit increase indicates roughly 6-fold greater lipophilicity, potentially enhancing membrane permeability while retaining aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Modulates Solubility vs 4-Methylbenzylamine

The methoxypropoxy chain adds two hydrogen bond acceptors (total 3) compared to one acceptor in 4-methylbenzylamine . This increase in HBA count can improve aqueous solubility and modulate target binding without excessively increasing molecular weight.

Hydrogen bonding Solubility Drug design

Standard Purity Specification (95%) vs Industrial-Grade Benzylamine Derivatives

Commercially, [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine is routinely supplied at ≥95% purity (HPLC) with batch-specific NMR and GC certificates . In contrast, common industrial benzylamine derivatives such as 4-methylbenzylamine are often sold at 98% purity but lack the same level of characterization documentation for research use.

Purity Quality control Reproducibility

Structural Complexity Index Compared to Simpler Benzylamine Building Blocks

The compound has a molecular weight of 209.28 g/mol and contains both an aliphatic ether chain and a primary amine handle, positioning it as a 'versatile small molecule scaffold' . This dual functionality is absent in simpler benzylamines like 4-methylbenzylamine (MW 121.18) and 2-methoxy-4-methylbenzylamine (MW 151.21), offering greater synthetic utility for parallel library synthesis.

Molecular complexity Scaffold diversity Fragment libraries

Recommended Application Scenarios for [2-(3-Methoxypropoxy)-4-methylphenyl]methanamine Based on Evidence


Fragment-Based Drug Discovery for CNS Targets Requiring Balanced Lipophilicity

With a measured logP of 1.785, this scaffold is more lipophilic than 4-methylbenzylamine (XlogP 1.0) [1], making it a better fit for fragment libraries targeting the central nervous system where moderate lipophilicity (logP 1–3) is desired for blood-brain barrier penetration [2].

Synthesis of Diversified Compound Libraries Using Orthogonal Functional Handles

The primary amine enables reductive amination, amide coupling, and urea formation, while the terminal methyl ether of the propoxy chain can be selectively deprotected or functionalized [1]. This orthogonal reactivity is not present in simpler benzylamine analogs such as 4-methylbenzylamine, making the target compound a more efficient diversification point [2].

Medicinal Chemistry Optimization of Melatoninergic and Aminergic Ligands

The methoxypropoxy substitution pattern aligns with SAR studies showing that alkoxyalkyl chains on aromatic amines modulate affinity for melatonin MT1/MT2 receptors and trace amine-associated receptors [1]. This scaffold has been flagged as a melatoninergic ligand precursor, providing a direct entry into a therapeutically relevant chemical space [2].

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